

Pimasertib crossover study design dacarbazine comparison

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Compound Focus: Pimasertib

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Clinical Trial Comparison: Pimasertib vs. Dacarbazine

The table below summarizes the core design and findings from a phase II, randomized, open-label, crossover trial that directly compared **Pimasertib** and Dacarbazine (DTIC) in patients with untreated, unresectable NRAS-mutated cutaneous melanoma [1] [2].

Trial Characteristic	Pimasertib Arm	Dacarbazine (DTIC) Arm
Study Population	130 patients (ITT*)	64 patients (ITT*)
Treatment Regimen	60 mg, orally, twice daily on Days 1-21 of a 21-day cycle [1].	1000 mg/m ² , intravenously, on Day 1 of each 21-day cycle [1].
Primary Endpoint	Progression-Free Survival (PFS)	
Median PFS	13 weeks [1]	7 weeks [1]
Hazard Ratio (HR) for PFS	0.59 (95% CI: 0.42–0.83); p=0.0022 [1]	
Key Secondary Endpoints		

Trial Characteristic	Pimasertib Arm	Dacarbazine (DTIC) Arm
Overall Survival (OS)	Median 9 months [1]	Median 11 months [1]
Objective Response Rate (ORR)	27% [1]	14% [1]
Disease Control Rate (DCR)	Greater than DTIC arm [1]	Lower than Pimasertib arm [1]
Most Common Adverse Events (AEs)	Diarrhea (82%), blood CPK increase (68%) [1]	Nausea (41%), fatigue (38%) [1]
Most Common Grade ≥ 3 AEs	CPK increase (34%) [1]	Neutropenia (15%) [1]
Serious Adverse Events	57% [1]	20% [1]

*ITT: Intent-to-Treat population.

Experimental Protocol & Design

This study was a **multicenter, open-label trial** where patients were randomized in a 2:1 ratio to receive either **Pimasertib** or DTIC [1]. A key feature of the design was the **crossover** provision: patients who experienced disease progression while on DTIC were permitted to cross over to receive **Pimasertib** treatment [1]. This design addresses an ethical need to provide effective treatment to all participants, but it also complicates the interpretation of the Overall Survival data, as a majority (64%) of patients in the DTIC arm subsequently received the active drug [1].

- **Primary Outcome Analysis:** Progression-free survival was assessed by the study investigators and confirmed by an independent central review [1].
- **Statistical Methods:** The analysis of PFS used a hazard ratio with a 95% confidence interval and a p-value to indicate statistical significance [1].

Pimasertib Pharmacokinetics and Metabolism

Understanding a drug's disposition is critical for its development. The following data comes from a phase I human ADME (Absorption, Distribution, Metabolism, and Excretion) study of **Pimasertib** (NCT01713036) [3] [4].

Parameter	Finding
Absolute Bioavailability	73% [4]
Total Body Clearance	45.7 L/h (geometric mean) [4]
Volume of Distribution	229 L (geometric mean) [4]
Recovery of Dose in Excreta	85.1% of the oral radioactive dose [4]
Primary Route of Excretion	Urine (52.8%) > Feces (30.7%) [4]

| **Major Circulating Metabolites** | **M445**: A carboxylic acid derivative of **Pimasertib** [3] [4]. **M554**: A novel **phosphoethanolamine conjugate**; this metabolic pathway is considered unique and not previously described for a pharmaceutical agent [3] [4] [5]. |

Experimental Protocol: ADME Study

This was an open-label, single-center study in six male patients with advanced solid tumors [4]. The trial design combined the investigation of absolute bioavailability and mass balance:

- **Part A**: Patients received a single 60 mg oral dose of unlabeled **Pimasertib**, followed one hour later by an intravenous microtracer dose of ¹⁴C-radiolabeled **Pimasertib** [4].
- **Mass Balance**: On a separate day, patients received a 60 mg oral dose of **Pimasertib** spiked with a higher amount of the ¹⁴C-radiolabeled compound [4].
- **Analytical Methods**: Ultra-performance liquid chromatography-mass spectrometry and radiodetection techniques were used to identify metabolite profiles and structures in plasma, urine, and feces [3] [4].

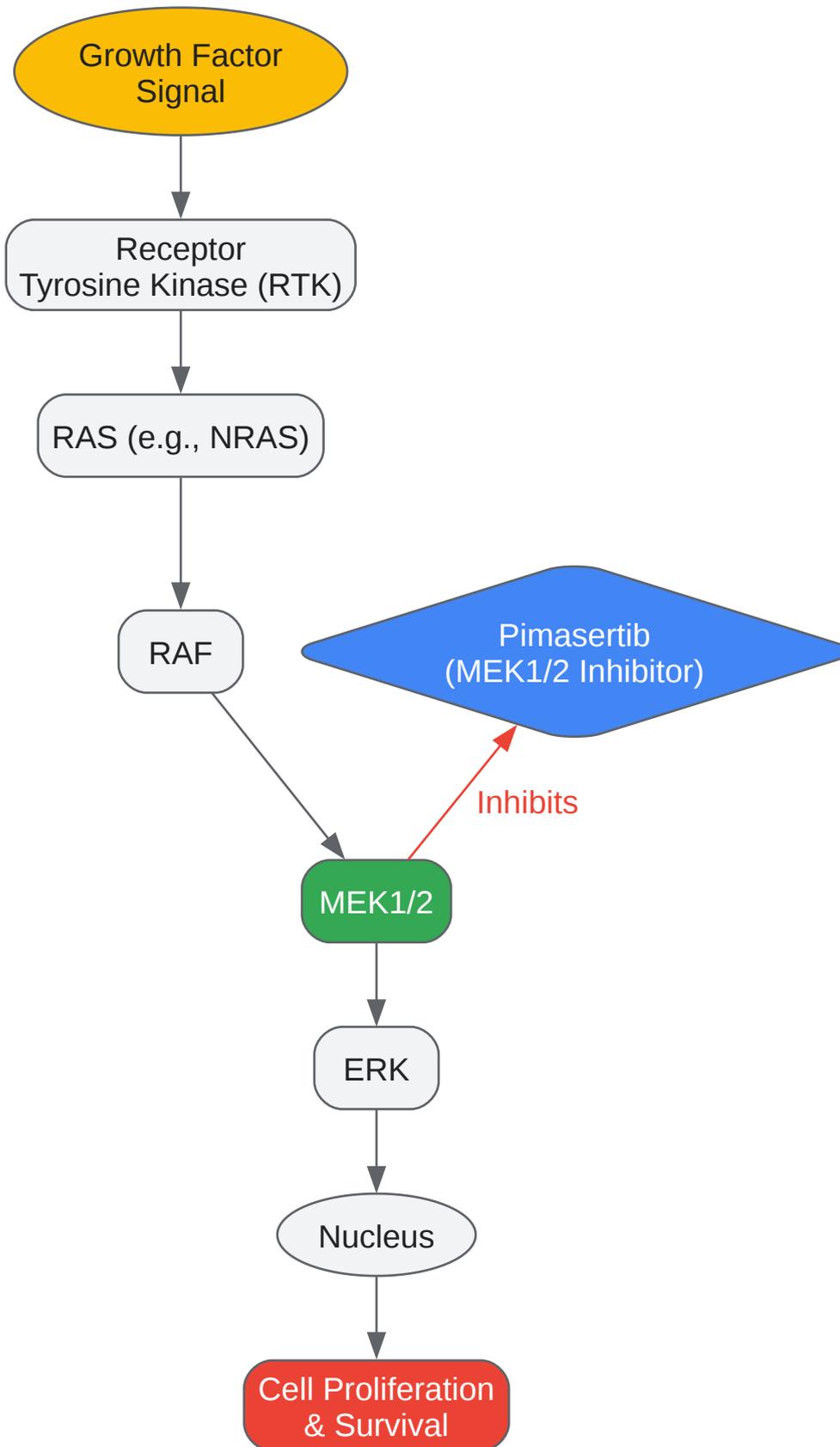
Combination Therapy and Future Directions

Research has also explored **Pimasertib** in combination with other targeted agents:

- **Pimasertib + Voxtalisib**: A phase Ib study combined the MEK inhibitor **Pimasertib** with voxtalisib, a PI3K/mTOR inhibitor. While some anti-tumor activity was observed, the combination showed **poor long-term tolerability** at the maximum tolerated dose (**Pimasertib** 90 mg + Voxtalisib 70 mg). The recommended phase 2 dose was lowered to **Pimasertib** 60 mg + Voxtalisib 70 mg [6].
- **Prodrug Development**: To improve tumor selectivity and therapeutic efficacy, a novel glutathione-activated prodrug of **Pimasertib** (PROPIMA) has been developed. When loaded into liposomes, this prodrug system showed stronger inhibition of cancer cell migration than the parent drug in vitro [7].

MAPK Signaling Pathway and Drug Target

The diagram below illustrates the targeted signaling pathway and the mechanism of action of **Pimasertib**.



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This guide provides a comprehensive, data-driven comparison for research professionals. The key takeaways are:

- **Efficacy: Pimasertib** demonstrated statistically significant superiority over DTIC in PFS and ORR in NRAS-mutant melanoma.
- **Safety:** Its safety profile is distinct and characterized by higher rates of certain AEs like diarrhea and CPK elevation.
- **Pharmacology:** It has favorable bioavailability and a novel metabolic pathway.

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